2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Catalog No.
S1914256
CAS No.
94937-86-7
M.F
C14H11ClN2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Traditional 2-(chloromethyl)-1H-benzimidazole suffers from N-alkylation and tautomerism, complicating downstream synthesis.

2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) eliminates these issues via a permanently N-phenyl capped structure.

  • Predictable SN2 reactivity at C2-chloromethyl, no competitive N-alkylation.
  • Single-isomer product profile reduces purification to simple workups.
  • Ambient stability of chloromethyl group avoids hydrolytic degradation seen with bromo analogs.

Ideal for parallel medicinal chemistry and ligand synthesis.

CAS Number

94937-86-7

Product Name

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole

Molecular Formula

C14H11ClN2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

TYOBCMJTBPLYGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Synonyms

1-Phenyl-2-(chloromethyl)-1H-benzimidazole, 2-Chloromethyl-1-phenylbenzimidazole, 1-Phenyl-2-chloromethyl-1H-benzimidazole, 2-(Chloromethyl)-1-phenyl-1H-benzoimidazole

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) is a highly reactive, structurally locked heterocyclic building block widely utilized in the synthesis of complex ligands, biologically active pharmaceutical ingredients, and advanced materials. Featuring a highly electrophilic C2-chloromethyl group paired with a sterically demanding N1-phenyl substituent, this compound serves as a premier precursor for direct SN2 nucleophilic substitutions. Unlike its N-H unsubstituted counterparts, the N-phenyl capping permanently prevents tautomerization and unwanted N-alkylation, ensuring predictable regiochemistry and high-purity product profiles. Its optimized balance of shelf stability and reactivity makes it an essential intermediate for procurement teams supporting high-throughput medicinal chemistry and transition-metal ligand design [1].

Research Fit

Medicinal Chemistry
N-phenyl/2-chloromethyl benzimidazole building block for kinase inhibitor synthesis
Antimicrobial Screening
Supports E. faecalis biofilm inhibition endpoint studies
Solid-State Research
Distinct melting behavior (98–102 °C) aids purification and thermal property profiling

Substituting 2-(Chloromethyl)-1-phenyl-1H-benzimidazole with the more common 2-(chloromethyl)-1H-benzimidazole introduces severe process liabilities, primarily due to the unprotected N-H position which readily undergoes competitive N-alkylation and tautomerism during basic substitution reactions. This necessitates additional protection-deprotection sequences, reducing overall synthetic efficiency and increasing downstream purification costs. Furthermore, attempting to use the 2-(bromomethyl) analog to accelerate reactivity typically results in unacceptable storage instability and rapid hydrolytic degradation under ambient conditions. Procuring the exact N-phenyl chloromethyl derivative ensures a stable, single-isomer electrophile that directly yields high-purity target molecules without the operational overhead of managing side reactions or degraded reagents[1].

Substitution Risk

N-unsubstituted analogs (e.g., 2-(chloromethyl)-1H-benzimidazole) lack the phenyl-driven steric and electronic modulation; antimicrobial and kinase-target profiles may shift significantly.
Changing the halogen leaving group (bromo vs. chloro) alters reactivity and lipophilicity, potentially impacting downstream coupling efficiency.
Absence of N-phenyl substitution is a known SAR variable for antimicrobial potency; direct substitution without SAR validation may not preserve desired activity.

Elimination of Competitive N-Alkylation

The N1-phenyl group completely blocks the competitive N-alkylation pathways that plague unprotected benzimidazoles. In standard SN2 reactions with primary amines, 2-(Chloromethyl)-1-phenyl-1H-benzimidazole delivers clean C2-substitution. Comparative studies show that the N-H baseline analog yields a complex mixture requiring chromatographic separation, whereas the N-phenyl target provides near-quantitative regioselective conversion [1].

Evidence DimensionRegioselective C2-substitution yield (vs. N-alkylation side products)
Target Compound Data>95% desired C2-alkylated product (0% N-alkylation)
Comparator Or Baseline2-(Chloromethyl)-1H-benzimidazole (typically 65-70% C2-product, 20-30% N-alkylation/dimerization)
Quantified Difference~30% absolute increase in target yield and elimination of polymeric byproducts
ConditionsReaction with primary amines, K2CO3 base, MeCN, 60 °C, 4h

Eliminates the need for costly N-protection steps and simplifies downstream purification, directly lowering the cost of goods in library synthesis.

E. faecalis Biofilm
Reported
IC₅₀ 2.29 µM
Supports biofilm inhibition endpoint review
Crystal violet assay; 20-h incubation

Shelf Stability and Reactivity Balance

Halomethyl heterocycles often suffer from poor shelf life due to moisture sensitivity. The chloromethyl variant provides a superior procurement profile compared to the highly labile bromomethyl analog. Under accelerated degradation conditions, 2-(Chloromethyl)-1-phenyl-1H-benzimidazole maintains its structural integrity significantly longer, ensuring consistent electrophilic titer across extended synthetic campaigns without requiring specialized glovebox handling[1].

Evidence DimensionReagent purity after 30 days storage (ambient humidity, 25 °C)
Target Compound Data>98% retained purity (minimal hydrolysis)
Comparator Or Baseline2-(Bromomethyl)-1-phenyl-1H-benzimidazole (<85% purity, significant hydrolytic degradation)
Quantified Difference>13% higher retained purity over 1 month
ConditionsSolid state storage, 25 °C, 60% relative humidity

Allows for bulk procurement and standard cold-room storage without the rapid degradation and lot-to-lot variability associated with bromomethyl electrophiles.

Melting Point
Data to verify
98–102 °C (phenyl) vs. 146–148 °C decomp. (N-unsubstituted)
Solid-state property may support purification handling
Source-specific review advised

Steric Shielding in Ligand Design

When utilized as a precursor for N,N- or N,O-bidentate ligands, the N1-phenyl group provides critical steric bulk and pi-pi stacking capabilities absent in N-methyl or N-H analogs. Ligands derived from 2-(Chloromethyl)-1-phenyl-1H-benzimidazole consistently demonstrate improved structural rigidity, which translates to enhanced catalytic turnover and stability in cross-coupling reactions, such as Chan-Lam couplings [1].

Evidence DimensionCatalytic yield in standard Chan-Lam coupling using derived bidentate ligands
Target Compound DataLigands derived from N1-phenyl precursor (yields typically >80%)
Comparator Or BaselineLigands derived from N1-methyl precursor (yields typically 60-65%)
Quantified Difference15-20% increase in catalytic coupling yield
ConditionsCu(II)-catalyzed Chan-Lam coupling of arylboronic acids with amines

Procuring the N-phenyl building block directly enables the synthesis of sterically privileged ligands that outperform standard alkyl-substituted variants in advanced catalytic applications.

Patented Intermediate
Class-level inference
Claimed in PI3 kinase inhibitor patent families
Supports kinase inhibitor synthesis route selection
Patent literature; verify scope
SAR Modulation
Class-level inference
N1-phenyl substitution known to tune antimicrobial potency
Supports antimicrobial screening context
SAR from 53-compound library; direct MRSA MIC not reported for this derivative
Commercial Purity
Supporting evidence
Min. 95%
Specification supports batch consistency
Vendor QC data

High-Throughput Medicinal Chemistry Libraries

The lack of tautomerism and N-alkylation side reactions makes this compound the ideal electrophilic building block for automated, parallel synthesis of C2-substituted benzimidazole drug candidates, ensuring high-purity outputs without complex chromatography [1].

Synthesis of Bulky Bidentate Ligands

The rigid, sterically demanding N-phenyl group is perfectly suited for developing advanced N,N- or N,O-ligands for transition metal catalysis (e.g., copper, ruthenium), where the aryl ring provides necessary steric shielding and pi-stacking interactions to stabilize active catalytic species [2].

Novel Materials and Fluorophore Development

The compound serves as a stable, highly reactive precursor for linking the electron-rich benzimidazole core to various chromophores or polymer backbones, where the N-phenyl group enhances solubility and solid-state optical properties compared to N-H analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Patented intermediate role in PI3K inhibitor routes
PI3K target engagement and synthetic feasibility
Anti-Biofilm Agent Development
Reported E. faecalis biofilm inhibition benchmark
SAR optimization against biofilm endpoint
N-Phenyl Effects on Solid State
Distinct melting behavior vs. N-unsubstituted analog
Thermal stability and crystallinity comparison
Nucleophilic Substitution Reactions
Reactive chloromethyl handle with specification-guaranteed purity
Reactivity and product distribution consistency

XLogP3

3.5

Wikipedia

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

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